

A Comparative Guide to (R)-M8891 and Beloranib in Metabolic Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-M8891

Cat. No.: B8175979

[Get Quote](#)

In the landscape of metabolic research, the inhibition of Methionine Aminopeptidase 2 (MetAP2) has emerged as a promising therapeutic strategy. Two notable compounds that target this enzyme are **(R)-M8891** and beloranib. While both are MetAP2 inhibitors, their clinical development and focus have diverged significantly. This guide provides a detailed comparison of these two molecules based on available experimental data, catering to researchers, scientists, and drug development professionals.

Overview and Mechanism of Action

Both **(R)-M8891** and beloranib exert their effects by inhibiting MetAP2, a key enzyme involved in the post-translational modification of proteins.^[1] MetAP2 removes the N-terminal methionine from nascent proteins, a crucial step for their proper function and maturation.^{[1][2]} Inhibition of MetAP2 has been shown to have antiangiogenic effects and to modulate metabolic pathways.^{[2][3]}

Beloranib, a fumagillin analog, was primarily investigated for the treatment of obesity and rare genetic disorders like Prader-Willi syndrome.^{[4][5]} It demonstrated significant effects on weight loss and reduction of hyperphagia.^[5] However, its clinical development was halted due to serious adverse events, specifically venous thromboembolism.^[5]

(R)-M8891, on the other hand, is an orally active, reversible, and brain-penetrant MetAP2 inhibitor that has been predominantly studied in the context of oncology for its antiangiogenic and antitumoral activities.^{[2][6][7]} Preclinical and early clinical studies have focused on its potential in treating solid tumors.^{[7][8]}

Comparative Efficacy and Clinical Data

The available data for beloranib is primarily from clinical trials in obese patients and individuals with Prader-Willi syndrome, while the data for **(R)-M8891** is from preclinical studies and a Phase I trial in cancer patients.

Beloranib Clinical Trial Data

Beloranib demonstrated dose-dependent weight loss in clinical trials. In a 12-week Phase II study in obese adults, participants receiving beloranib showed significant weight loss compared to placebo.[\[3\]](#)[\[9\]](#)

Dose [3] [9]	Mean Weight Loss (kg) [3] [9]
0.6 mg	-5.5 ± 0.5
1.2 mg	-6.9 ± 0.6
2.4 mg	-10.9 ± 1.1
Placebo	-0.4 ± 0.4

In a Phase III trial for Prader-Willi syndrome, beloranib not only led to significant weight loss but also reduced hyperphagia-related behaviors.[\[10\]](#)[\[11\]](#)

Dose [10]	Body Weight Reduction (%) [10]	Reduction in Hyperphagia-Related Behaviors (units) [10]
1.8 mg	8.20	6.3
2.4 mg	9.45	7.0
Placebo	-	-

(R)-M8891 Preclinical and Clinical Data

(R)-M8891 has shown potent anti-proliferative and anti-tumor activity in preclinical models. In a Phase I study in patients with advanced solid tumors, the primary focus was on safety and

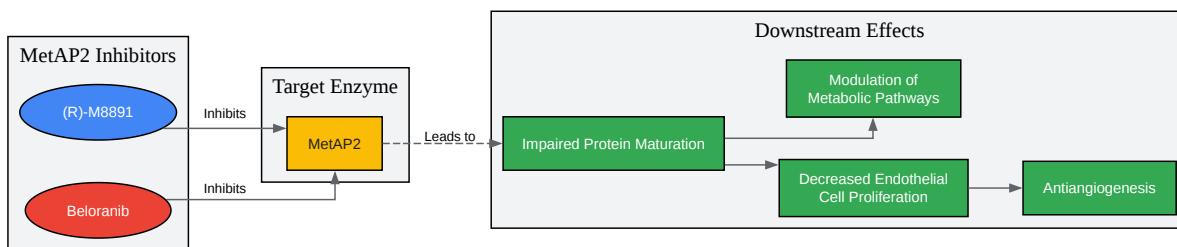
determining the maximum tolerated dose. While not a primary endpoint, stable disease was observed in 25.9% of patients for a duration of 42–123 days.[7][12]

Parameter[2][6]	Value[2][6]
IC50 (MetAP-2)	54 nM
Ki (MetAP-2)	4.33 nM
IC50 (MetAP-1)	>10 µM
HUVEC proliferation IC50	20 nM

Experimental Protocols

Beloranib Phase II Clinical Trial for Obesity[3][9]

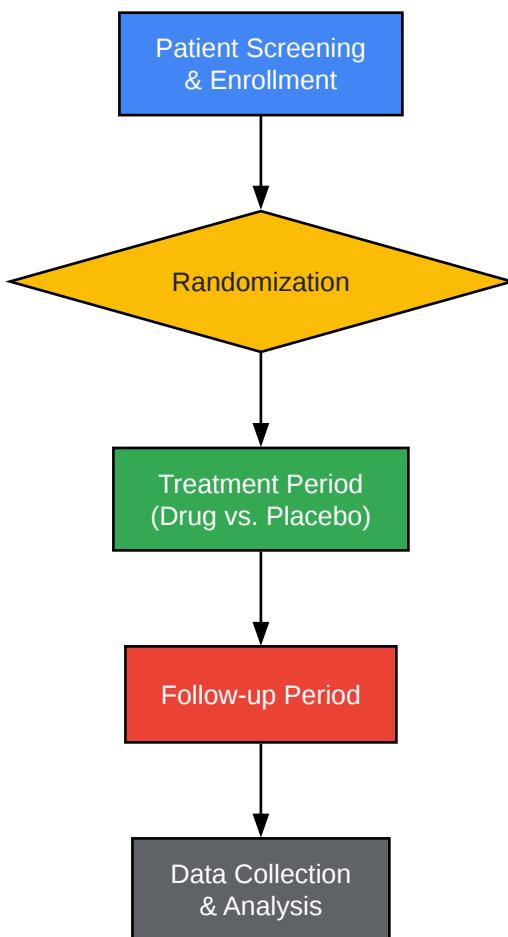
- Study Design: A 12-week, double-blind, randomized, placebo-controlled Phase II study.
- Participants: 147 participants (primarily white women) with obesity.
- Intervention: Subcutaneous administration of beloranib suspension (0.6, 1.2, and 2.4 mg) or placebo.
- Primary Endpoint: Change in body weight from baseline to week 12.
- Secondary Endpoints: Changes in waist circumference, body fat mass, lipids, high-sensitivity C-reactive protein, and blood pressure.
- Methodology: Participants were administered the assigned treatment for 12 weeks with no specific diet or exercise advice. Efficacy and safety parameters were monitored throughout the study.


(R)-M8891 First-in-Human Phase I Clinical Trial[7][8][12]

- Study Design: A first-in-human, multicenter, open-label, single-arm, dose-escalation study.
- Participants: 27 patients with advanced solid tumors.

- Intervention: Once-daily oral administration of **(R)-M8891** in 21-day cycles, with doses ranging from 7 to 80 mg.
- Primary Endpoint: Dose-limiting toxicity (DLT) during the first cycle to determine the maximum tolerated dose (MTD).
- Secondary Endpoints: Safety, tolerability, pharmacokinetics, and pharmacodynamics of **(R)-M8891** monotherapy.
- Methodology: Patients received escalating doses of **(R)-M8891**. Plasma concentrations of the drug and the pharmacodynamic biomarker, methionylated elongation factor 1 α (Met-EF1 α), were measured.

Signaling Pathways and Experimental Workflows


The primary mechanism of action for both compounds is the inhibition of the MetAP2 enzyme. This inhibition leads to a cascade of downstream effects, including the suppression of endothelial cell proliferation and modulation of metabolic processes.

[Click to download full resolution via product page](#)

Caption: MetAP2 Inhibition Pathway by **(R)-M8891** and Beloranib.

The experimental workflow for a typical clinical trial evaluating these compounds involves screening and enrollment of eligible participants, followed by a treatment period with the investigational drug or placebo, and a follow-up period to assess long-term effects and safety.

[Click to download full resolution via product page](#)

Caption: Generalized Clinical Trial Workflow.

Conclusion

(R)-M8891 and beloranib are both potent inhibitors of MetAP2 but have been developed for distinct therapeutic indications. Beloranib showed promising efficacy in promoting weight loss and reducing hyperphagia, establishing MetAP2 as a valid target for metabolic diseases. However, its development was terminated due to safety concerns. **(R)-M8891** is currently being explored in oncology, with a favorable safety profile in early trials. The metabolic effects observed with beloranib suggest that further investigation of the metabolic impact of **(R)-M8891** could be a valuable area of research, potentially expanding its therapeutic applications beyond cancer. Researchers interested in the metabolic roles of MetAP2 can draw valuable insights from the studies on both compounds to guide future drug development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Facebook [cancer.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. dom-pubs.pericles-prod.literatumonline.com [dom-pubs.pericles-prod.literatumonline.com]
- 4. Beloranib - Wikipedia [en.wikipedia.org]
- 5. fpwr.org [fpwr.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor M8891 in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of beloranib for weight loss in obese adults: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Zafgen's Phase III trial of obesity drug Beloranib shows efficacy - Clinical Trials Arena [clinicaltrialsarena.com]
- 11. Effects of MetAP2 inhibition on hyperphagia and body weight in Prader-Willi syndrome: a randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to (R)-M8891 and Beloranib in Metabolic Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8175979#r-m8891-versus-beloranib-in-metabolic-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com